Cas no 2228410-53-3 (1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid)

1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid
- 2228410-53-3
- EN300-1746941
-
- インチ: 1S/C8H12O2/c1-5-4-6(5)8(2-3-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
- InChIKey: WADCPIKFVUNBAI-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC1)C1CC1C)=O
計算された属性
- せいみつぶんしりょう: 140.083729621g/mol
- どういたいしつりょう: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 37.3Ų
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1746941-1.0g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1746941-0.1g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1746941-10.0g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1746941-0.05g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1746941-2.5g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1746941-1g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1746941-10g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1746941-5.0g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1746941-0.25g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1746941-0.5g |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid |
2228410-53-3 | 0.5g |
$1234.0 | 2023-09-20 |
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acidに関する追加情報
1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic Acid: An Overview of Its Structure, Properties, and Applications
1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid (CAS No. 2228410-53-3) is a unique organic compound that has garnered significant attention in recent years due to its intriguing structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of cyclopropane carboxylic acids and is characterized by its distinct molecular framework, which includes a cyclopropane ring substituted with a 2-methylcyclopropyl group.
The molecular formula of 1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid is C8H14O2, and its molecular weight is approximately 142.20 g/mol. The compound's structure consists of a cyclopropane ring (C3H6) fused with a 2-methylcyclopropyl group (C4H9) and a carboxylic acid functional group (COOH). The presence of the cyclopropane ring imparts unique chemical properties to the molecule, such as increased rigidity and reduced conformational flexibility compared to more saturated hydrocarbons.
In terms of physical properties, 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid is a colorless solid at room temperature with a melting point of around 60-65°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various synthetic transformations and reactions in laboratory settings.
The synthesis of 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid has been extensively studied in the literature. One common approach involves the reaction of 2-methylcyclopropylmagnesium bromide with an appropriate carboxylic acid derivative, followed by hydrolysis to yield the final product. This method provides high yields and good purity, making it a preferred route for large-scale production. Recent advancements in catalytic methods have also led to more efficient and environmentally friendly synthetic routes, which are crucial for sustainable chemical processes.
The unique structure of 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid has made it an attractive candidate for various applications in pharmaceutical research. Its cyclopropane ring can serve as a bioisostere for other functional groups, allowing for the design of novel drug candidates with improved pharmacological properties. For example, studies have shown that compounds containing cyclopropane rings can exhibit enhanced metabolic stability and reduced toxicity compared to their linear counterparts.
In the context of drug discovery, 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid has been explored as a building block for the synthesis of potential therapeutic agents. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, researchers have synthesized derivatives of this compound that show promising activity against proteases implicated in viral infections and cancer progression. These findings highlight the potential of 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid as a lead compound for further optimization and clinical evaluation.
Beyond pharmaceuticals, 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid has found applications in materials science. The rigid structure of the cyclopropane ring can impart mechanical strength and thermal stability to polymers when incorporated as a monomer or cross-linking agent. This property makes it useful in the development of advanced materials for various industries, including electronics, automotive, and aerospace.
In conclusion, 1-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid (CAS No. 2228410-53-3) is a versatile organic compound with a unique molecular structure that offers numerous opportunities for research and development across multiple disciplines. Its distinctive properties make it an attractive candidate for applications in pharmaceuticals, materials science, and chemical synthesis. As ongoing research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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